Mesdopetam L-tartrate salt
Description
Research Context and Significance
Mesdopetam (B608974), also known by its developmental code name IRL790, is a novel small molecule being investigated for its potential to address neurological and psychiatric conditions. ontosight.aispringer.commedchemexpress.com The primary focus of academic and clinical research has been on its application in managing symptoms associated with Parkinson's disease, particularly levodopa-induced dyskinesia (LID) and psychosis (PD-P). accessnewswire.comirlab.sefirstwordpharma.com Levodopa (B1675098) remains a cornerstone treatment for Parkinson's disease, but its long-term use often leads to debilitating motor fluctuations and involuntary movements known as dyskinesia. accessnewswire.com Mesdopetam's potential to alleviate these complications without compromising the anti-parkinsonian effects of levodopa is a significant area of investigation. wikipedia.org
The compound is classified as a dopamine (B1211576) D3 receptor antagonist, a mechanism of action that has garnered attention for its potential therapeutic benefits. springer.commedchemexpress.commedchemexpress.com Research suggests that by targeting D3 receptors, Mesdopetam may help to stabilize the dopamine system, which is dysregulated in Parkinson's disease. wikipedia.orgnih.gov The World Health Organization (WHO) has recognized the unique mode of action of Mesdopetam by assigning it a novel International Nonproprietary Name (INN) with the suffix "-dopetam," signifying a new class of dopamine receptor modulators. wikipedia.org
Historical Perspective of Discovery and Preclinical Characterization
The journey of Mesdopetam from a laboratory concept to a subject of clinical investigation has been marked by innovative drug discovery strategies and comprehensive preclinical evaluation.
Mesdopetam was first described in the scientific literature in 2012. wikipedia.org The compound was developed by Integrative Research Laboratories (IRL), a company with origins in the research of Nobel Laureate Professor Arvid Carlsson, whose work established the link between brain neurotransmitters and CNS disorders. ontosight.aifirstwordpharma.comirlab.se Initially referred to as IRL790, it was later assigned the INN "mesdopetam." wikipedia.orgnih.gov
Preclinical studies in animal models have been crucial in characterizing the pharmacological profile of Mesdopetam. These studies have demonstrated its ability to counteract levodopa-induced dyskinesia and reduce hyperactivity induced by substances like dextroamphetamine and dizocilpine (B47880), without affecting normal motor activity. wikipedia.org Further preclinical research has provided insights into the system-level mechanisms behind its antidyskinetic effect, suggesting a correlation with the reduction of specific brain activity patterns known as narrow gamma band oscillations. accessnewswire.comirlab.se Additionally, preclinical models of Parkinson's disease psychosis have shown that Mesdopetam exhibits antipsychotic-like properties. nrtimes.co.ukirlab.se
Chemical Identity and Properties for Research Applications
The specific chemical form of Mesdopetam used in research is the L-tartrate salt. The selection of this salt form is a critical aspect of its development, influencing its stability and solubility for research applications.
The L-tartrate salt of Mesdopetam, chemically known as N-(2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethyl)propan-1-amine (2R,3R)-2,3-dihydroxysuccinate, was specifically chosen to enhance the compound's physicochemical properties. caerulumpharm.com In pharmaceutical development, converting a drug substance into a salt is a common strategy to improve its characteristics. nih.gov Salt forms can significantly impact a compound's stability, solubility, and bioavailability. nih.gov
While the free base form of a compound and its salt form typically exhibit comparable biological activity at equivalent molar concentrations, the salt form often provides advantages in terms of handling and formulation. medchemexpress.com The L-tartrate salt form of a compound, for instance, has been shown in other contexts to offer good stability and high aqueous solubility, which are crucial for consistent and reliable results in research settings. google.comgoogle.com The formation of a crystalline salt like the L-tartrate can also lead to a more stable solid form compared to an amorphous state, which is often less stable. nih.govresearchgate.net For Mesdopetam, the L-tartrate salt form provides enhanced water solubility and stability, facilitating its use in preclinical and clinical research. medchemexpress.com
Chemical and Research Data at a Glance
| Property | Value/Description | Source(s) |
| Developmental Code Name | IRL790 | ontosight.ainih.gov |
| International Nonproprietary Name (INN) | Mesdopetam | wikipedia.org |
| Chemical Name | N-(2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethyl)propan-1-amine | caerulumpharm.com |
| Salt Form | L-tartrate salt | caerulumpharm.com |
| Mechanism of Action | Dopamine D3 receptor antagonist | springer.commedchemexpress.com |
| Receptor Binding Affinity (Ki) | 90 nM for dopamine D3 receptor, 540–750 nM for dopamine D2 receptor | wikipedia.org |
| Discovery Method | Phenotypic Screening | nih.govedisongroup.cominderes.dk |
| Initial Preclinical Indication | Levodopa-induced dyskinesia (LID) and Parkinson's disease psychosis (PD-P) | accessnewswire.comirlab.sefirstwordpharma.com |
Structure
2D Structure
Properties
Molecular Formula |
C16H24FNO9S |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H18FNO3S.C4H6O6/c1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16;5-1(3(7)8)2(6)4(9)10/h7-9,14H,3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
RVVLSGZJNROIAK-LREBCSMRSA-N |
Isomeric SMILES |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Preclinical Pharmacological Profile and Molecular Interactions
Dopamine (B1211576) Receptor System Interactions
Mesdopetam's primary mechanism of action involves the modulation of the dopamine system, with a notable preference for the D3 receptor subtype. irlab.se
Dopamine D3 Receptor Antagonism
Mesdopetam (B608974) is characterized as a dopamine D3 receptor antagonist. nih.govirlab.seaccessnewswire.com This classification is based on its ability to block the action of dopamine at this specific receptor subtype.
In vitro studies have quantified Mesdopetam's interaction with the human recombinant dopamine D3 receptor. These studies have established its binding affinity (K_i) and potency (IC_50). The reported K_i value for Mesdopetam at the dopamine D3 receptor is 90 nM. wikipedia.orgmedchemexpress.comdcchemicals.com The IC_50 value, which measures the concentration of the drug required to inhibit 50% of the receptor's activity, has been reported as 9.8 μM for the human recombinant D3 receptor. medchemexpress.comdcchemicals.commedchemexpress.com
| Parameter | Value | Receptor |
| K_i | 90 nM | Dopamine D3 Receptor |
| IC_50 | 9.8 μM | Human Recombinant D3 Receptor |
Mesdopetam exhibits a preferential binding to the dopamine D3 receptor over the D2 receptor. nih.gov Reports indicate a 6- to 8-fold preference for the D3 receptor. wikipedia.org The binding affinity for the dopamine D2 receptor is in the range of Ki = 540–750 nM, which is significantly lower than its affinity for the D3 receptor. wikipedia.org
| Receptor | Binding Affinity (K_i) |
| Dopamine D3 Receptor | 90 nM |
| Dopamine D2 Receptor | 540–750 nM |
Despite being a functional antagonist, in silico docking studies suggest that Mesdopetam binds to the orthosteric site of the dopamine D3 receptor with an agonist-like binding mode. nih.govnih.govresearchgate.net This paradoxical binding characteristic is thought to contribute to its unique pharmacological profile. wikipedia.orgnih.gov The chemical design of Mesdopetam was intentionally based on agonist-like structural motifs and physicochemical properties, such as smaller molecular size and greater hydrophilicity, with the hypothesis that this would result in different in vivo effects compared to conventional dopamine receptor antagonists. wikipedia.orgbohrium.com
Dopamine D3 Autoreceptor Modulation and Dopamine Release (Preclinical Brain Regions)
Dopamine D3 receptors also function as autoreceptors, which are presynaptic receptors that regulate the release of dopamine. By antagonizing these D3 autoreceptors, Mesdopetam has been found to disinhibit dopamine release. wikipedia.org Preclinical studies have shown that this antagonism leads to an increase in extracellular dopamine levels in key brain regions such as the prefrontal cortex, ventral tegmental area, and striatum. wikipedia.orgbohrium.com This modulation of dopamine release via D3 autoreceptor antagonism is a key aspect of its mechanism of action. irlab.se
Modulation of Dopamine Transmission (Preclinical Investigations)
Preclinical investigations have demonstrated that Mesdopetam modulates dopamine transmission. bohrium.com Neurochemical profiles suggest that it increases dopamine metabolites and extracellular dopamine, features it shares with some atypical antipsychotics. researchgate.netbohrium.com However, it also exhibits unique effects, such as increasing immediate early gene expression in the frontal cortex. researchgate.netbohrium.com Furthermore, Mesdopetam has been shown to increase extracellular levels of acetylcholine (B1216132) in the prefrontal cortex and ventral hippocampus. researchgate.netbohrium.com In animal models, Mesdopetam has been observed to reduce levodopa-induced dyskinesia and locomotor hyperactivity induced by psychostimulants, without affecting normal motor activity at the doses tested. wikipedia.orgbohrium.com
Non-Dopaminergic Receptor Interactions
Serotonin Receptor Affinity (e.g., 5-HT1A, 5-HT2A)
Table 1: Preclinical Non-Dopaminergic Receptor Binding Affinity of Mesdopetam
| Receptor Subtype | Interaction Type | Affinity (Kᵢ) |
|---|---|---|
| Sigma σ1 | Ligand | 870 nM wikipedia.org |
| Serotonin 5-HT1A | Weak Partial Agonist / Antagonist bohrium.com | Data not specified |
This table summarizes the reported preclinical binding characteristics of mesdopetam at key non-dopaminergic receptors. Kᵢ represents the inhibitory constant, a measure of binding affinity.
Preclinical Psychomotor Stabilizing Properties
Mesdopetam has been characterized by its developers as possessing "psychomotor stabilizing" properties. wikipedia.org This description is supported by preclinical findings in animal models that demonstrate its ability to modulate motor activity, particularly in states of heightened dopaminergic stimulation, without suppressing normal spontaneous movement. wikipedia.org
In animal studies, mesdopetam on its own does not appear to affect spontaneous locomotor activity at the doses evaluated. wikipedia.org However, it has been shown to counteract the effects of substances that induce hyperactivity. For instance, mesdopetam reduces the locomotor hyperactivity induced by dextroamphetamine and dizocilpine (B47880) (MK-801). wikipedia.orgmedchemexpress.com Furthermore, it has demonstrated efficacy in models of levodopa-induced dyskinesia, where it antagonizes these abnormal involuntary movements. wikipedia.org These findings suggest that mesdopetam's effects are more pronounced in a state of altered dopamine transmission, consistent with a stabilizing role on psychomotor function. bohrium.com
Table 2: Summary of Preclinical Psychomotor Effects of Mesdopetam
| Animal Model / Condition | Effect of Mesdopetam | Reference |
|---|---|---|
| Spontaneous Locomotor Activity | No effect at assessed doses | wikipedia.org |
| Dextroamphetamine-Induced Hyperactivity | Reduces locomotor hyperactivity | wikipedia.org |
| Dizocilpine (MK-801)-Induced Hyperactivity | Reduces locomotor hyperactivity | wikipedia.orgmedchemexpress.com |
This table outlines the observed effects of mesdopetam on motor behaviors in various preclinical models, highlighting its stabilizing properties.
Mechanistic Investigations in Preclinical Models
Cellular and Biochemical Mechanism Elucidation
Preclinical investigations into Mesdopetam (B608974) L-tartrate salt have explored its effects on the fundamental components of neural communication. Studies have reported that mesdopetam may exert beneficial effects on neurotrophic factors that are crucial for maintaining synaptic function and nerve cell signaling. irlab.se Research conducted by scientists at the Karolinska Institute focused on the compound's impact on protein levels and their phosphorylation states. irlab.se The findings from these biochemical analyses suggest that mesdopetam could positively influence nerve cell proteins essential for synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, a key process in learning and memory. irlab.se
Further neurochemical analysis revealed that mesdopetam modulates dopamine (B1211576) (DA) neurotransmission. bohrium.com Its profile indicates an increase in DA metabolites and extracellular DA, a characteristic it shares with some atypical antipsychotics. bohrium.com Additionally, mesdopetam has been shown to increase extracellular levels of acetylcholine (B1216132) in the prefrontal cortex and ventral hippocampus, suggesting a broader influence on neurotransmitter systems beyond dopamine. bohrium.com
Table 1: Summary of Mesdopetam's Effects on Biochemical Measures This table is interactive. You can sort and filter the data.
| Biochemical Marker/Process | Observed Effect | Implication | Source(s) |
|---|---|---|---|
| Neurotrophic Factors | Potential beneficial effects | Preserved synaptic function and nerve cell signaling | irlab.se |
| Synaptic Plasticity Proteins | Potential positive effects on levels and phosphorylation | Enhanced synaptic plasticity | irlab.se |
| Dopamine (DA) Metabolites | Increased | Modulation of DA neurotransmission | bohrium.com |
| Extracellular Dopamine (DA) | Increased | Modulation of DA neurotransmission | bohrium.com |
| Extracellular Acetylcholine | Increased in prefrontal cortex and ventral hippocampus | Broad neurotransmitter system influence | bohrium.com |
Mesdopetam's mechanism involves the modulation of specific intracellular signaling pathways, primarily through its interaction with the dopamine D3 receptor. As a D3 receptor antagonist, mesdopetam can disinhibit dopamine release in key brain regions like the prefrontal cortex. wikipedia.org The dopamine D3 receptor can signal through both G-protein-dependent and independent pathways. nih.gov In conditions like levodopa-induced dyskinesia (LID), alterations in these signaling cascades are observed. For instance, in dyskinetic mice, D3 receptor agonism has been shown to result in blunted MAPK signaling. nih.gov The potential for D1-D3 receptor heteromers to signal independently of G-proteins adds another layer of complexity to the signaling pathways modulated by compounds targeting these receptors. nih.gov
A significant indicator of mesdopetam's effect on intracellular signaling is its ability to induce the expression of immediate early genes (IEGs). bohrium.com In preclinical models, mesdopetam was found to dose-dependently increase the expression of IEGs such as Arc, c-fos, homer, and egr in striatal and limbic regions. bohrium.com This gene expression profile shares some characteristics with antipsychotic agents but also possesses features unique to mesdopetam, particularly the increase in frontal cortex IEGs. bohrium.com
The dopamine D3 receptor has emerged as a critical target in neurological conditions due to its plasticity, particularly in the context of Parkinson's disease (PD) and its treatment. nih.gov In animal models of PD, long-term treatment with levodopa (B1675098) is associated with an increase in D3 receptor expression in brain regions such as the striatum. nih.govnih.gov This upregulation of D3 receptors, especially in the D1-receptor-bearing cells of the striatum, is believed to contribute significantly to the development of levodopa-induced dyskinesia (LID). nih.gov
Mesdopetam was specifically designed to target this neuroadaptive change. bohrium.com It is a dopamine D3 receptor antagonist that was developed based on an agonist's structural motif, a novel approach hypothesized to yield effects that normalize dysregulated dopaminergic signaling with minimal impact on normal physiological dopamine transmission. bohrium.com Computational docking studies support a preferential affinity for the D3 receptor with an agonist-like binding mode. bohrium.comnih.gov By acting on these upregulated D3 receptors, mesdopetam is thought to dampen the aberrant signaling that underlies motor and psychiatric complications. nih.govnih.gov
Neurophysiological Studies in Animal Models
Neurophysiological studies in rodent models of Parkinson's disease psychosis have provided critical insights into mesdopetam's mechanism of action at the brain network level. A key feature of the experimental psychosis state in these models is the presence of distinct, aberrant high-frequency oscillations (HFOs), particularly in the 130-180 Hz range, within cognitive-limbic structures like the medial prefrontal cortex (mPFC). nih.govresearchgate.netdrugtargetreview.com
Research using large-scale, parallel recordings of local field potentials from multiple brain structures demonstrated that treatment with mesdopetam effectively counteracts these pathological oscillations. nih.govdrugtargetreview.com Specifically, mesdopetam was found to reduce the HFOs in the mPFC, reversing a key neurophysiological feature associated with the psychotomimetic state. nih.gov This effect was shared with other antipsychotic compounds like clozapine (B1669256) and pimavanserin (B1677881), suggesting that the reduction of aberrant prefrontal HFOs may be a common therapeutic mechanism for antipsychotic efficacy in this context. nih.govdrugtargetreview.com Analysis of HFO features, including detection rate and band power, showed that antipsychotic treatments, including mesdopetam, partially reversed these measures toward baseline conditions. nih.gov
In addition to modulating localized oscillations, mesdopetam has been shown to affect the coordination of activity across different brain regions. The experimental psychosis state in rodent models is not only characterized by HFOs but also by an abnormal increase in synchronization between brain regions. nih.govdrugtargetreview.com This pathological hyper-synchronization is considered a distinguishing feature of the psychosis-like state induced in these models. drugtargetreview.com
The same neurophysiological studies that identified the reduction in HFOs also revealed that mesdopetam, along with clozapine and pimavanserin, significantly decreased this abnormal synchronization between different brain areas. nih.govresearchgate.netnih.govlu.se The reduction of synchrony of HFOs across various brain structures indicates that mesdopetam's therapeutic action involves altering systems-level network dynamics. nih.gov This restoration of more normal levels of brain region synchronization is considered a crucial mechanism contributing to its potential antipsychotic effects. drugtargetreview.com
Table 2: Summary of Mesdopetam's Effects in Neurophysiological Models This table is interactive. You can sort and filter the data.
| Neurophysiological Phenomenon | Brain Region(s) | Observed Effect of Mesdopetam | Source(s) |
|---|---|---|---|
| Aberrant High-Frequency Oscillations (HFOs) | Medial Prefrontal Cortex (mPFC) & other cognitive-limbic structures | Reduction of HFO detection rate and band power | nih.gov, drugtargetreview.com, irlab.se |
| Abnormal Brain Region Synchronization | Cortical and Sub-cortical Regions | Decrease in abnormal synchronization between regions | nih.gov, researchgate.net, drugtargetreview.com |
System-Level Mechanistic Insights in Animal Models
Investigations using large-scale recordings of local field potentials across multiple cortical and subcortical regions in rodent models of Parkinson's disease provide system-level insights into mesdopetam's mechanism of action. nih.govphysiology.org These studies reveal that mesdopetam induces changes in neurophysiological activity patterns within sensorimotor and cognitive-limbic circuits. nih.govpatsnap.com
A key finding is the reduction of functional coupling in both sensorimotor and cognitive-limbic circuits following mesdopetam treatment. nih.govpatsnap.com In a broad frequency spectrum analysis (1–200 Hz), the neurophysiological profile of mesdopetam shows greater similarity to the antipsychotic agent pimavanserin than to amantadine (B194251). nih.govpatsnap.com This suggests that while both mesdopetam and amantadine reduce dyskinesia, their underlying effects on broader brain activity patterns differ. Furthermore, mesdopetam has been observed to reverse aberrant high-frequency oscillations in prefrontal structures and decrease abnormal synchronization between different brain regions in a rodent model of Parkinson's disease psychosis. patsnap.com These findings point to discrete differences in the mechanisms of action between mesdopetam and other treatments for Parkinson's-related symptoms.
Behavioral Pharmacology in Defined Animal Models
Rodent Models of Levodopa-Induced Dyskinesia (LID)
Acute Antidyskinetic Effects
In rodent models of Parkinson's disease with established Levodopa-induced dyskinesia (LID), acute administration of mesdopetam has demonstrated significant anti-dyskinetic effects. irlab.se Studies in unilateral 6-hydroxydopamine (6-OHDA) lesioned rats, a standard model for Parkinson's disease, have shown that mesdopetam can effectively reduce the severity of abnormal involuntary movements (AIMs). irlab.seirlab.se This effect is observed in both the early and late phases of the recording period following administration. irlab.se The reduction in dyskinesia is a core finding supporting the therapeutic potential of mesdopetam for treating existing LIDs. irlab.se
Prevention of Levodopa-Induced Sensitization
Beyond its acute effects on established dyskinesia, preclinical studies suggest that mesdopetam may also play a role in preventing the development of LID. irlab.seinderes.fi Chronic co-administration of a low dose of mesdopetam with Levodopa in hemiparkinsonian rats has been shown to attenuate the increase in contralateral turns, a measure of sensitization to Levodopa. irlab.se This effect on the sensitization process is notable because the same low dose of mesdopetam does not reduce turns upon acute administration, indicating a specific impact on the underlying mechanisms of LID development. irlab.se This suppression of Levodopa sensitization suggests a potential for mesdopetam to be used as a preventive treatment for dyskinesia. irlab.seirlab.se The proposed mechanism for both the acute anti-dyskinetic effects and the suppression of sensitization is through the antagonism of the dopamine D3 receptor. irlab.se
Comparative Studies with Reference Compounds (e.g., Amantadine, Pimavanserin)
Comparative studies in rodent models of LID have been conducted to contextualize the effects of mesdopetam relative to existing treatments like amantadine and pimavanserin. nih.govirlab.se
Mesdopetam vs. Amantadine: Behavioral assessments indicate that mesdopetam and amantadine have comparable anti-dyskinetic effects, both reducing AIMs scores. irlab.seirlab.se Both compounds also suppress the aberrant cortical narrow-band gamma oscillations associated with LID. irlab.se However, a key difference lies in their impact on Levodopa sensitization; while mesdopetam suppresses it, amantadine does not share this effect. irlab.seinderes.fi This suggests a differentiation in their long-term therapeutic profiles. irlab.seinderes.fi
Mesdopetam vs. Pimavanserin: While both mesdopetam and pimavanserin are being investigated for Parkinson's-related symptoms, their effects in LID models differ. Pimavanserin has shown only modest effects on reducing LID and the associated narrow-band gamma oscillations. irlab.se In contrast, mesdopetam demonstrates a more robust anti-dyskinetic profile in these preclinical models. irlab.se Interestingly, when looking at a broader spectrum of brain activity, mesdopetam's effects show greater similarities to pimavanserin than to amantadine, particularly in its potential to address psychosis-like symptoms. nih.govirlab.se
Animal Models of Psychotic Disorders (e.g., Parkinson's Disease Psychosis)
Preclinical research utilizing animal models is fundamental to characterizing the potential therapeutic effects of novel compounds. For Mesdopetam L-tartrate salt, studies have focused on established rodent models that simulate the neurochemical and behavioral aspects of psychosis, particularly Parkinson's disease psychosis (PD-P).
Antipsychotic Properties in Rat Models
In advanced preclinical models of Parkinson's disease psychosis, mesdopetam has demonstrated key characteristics associated with antipsychotic efficacy. irlab.senrtimes.co.uk Research published in Neurotherapeutics indicates that in a rat model of PD-P, mesdopetam could reverse significant features linked to a psychosis-like state. irlab.se These effects include the reduction of aberrant high-frequency oscillations (HFOs), particularly in prefrontal brain structures, and a decrease in abnormal synchronization between different brain regions. irlab.sedrugtargetreview.comnih.gov The suppression of these HFOs is considered a potential biomarker for antipsychotic action. irlab.se
These studies often employ a complex model involving dopaminergic denervation through 6-hydroxydopamine (6-OHDA) lesions, followed by levodopa priming and the acute administration of an NMDA receptor antagonist like dizocilpine (B47880) (also known as MK-801) to provoke psychosis-like states. nih.govparkinsonsnewstoday.comdiva-portal.org The ability of mesdopetam to normalize these neurophysiological disturbances underscores its potential as a novel treatment for psychosis in Parkinson's disease. irlab.separkinsonsnewstoday.com
Attenuation of Induced Locomotor Hyperactivity (e.g., D-Amphetamine, Dizocilpine)
A standard preclinical method for evaluating antipsychotic potential involves assessing a compound's ability to counteract locomotor hyperactivity induced by psychostimulants. google.com Mesdopetam has been shown to dose-dependently reduce the locomotor hyperactivity in rats induced by both D-amphetamine, which creates a hyperdopaminergic state, and dizocilpine (MK-801), which induces a hypoglutamatergic state. wikipedia.orgresearchgate.netbohrium.comnih.gov This demonstrates that mesdopetam can normalize aberrant behavioral phenotypes under conditions of dysregulated dopaminergic and glutamatergic signaling. researchgate.netbohrium.com In a rat model of Parkinson's psychosis where dizocilpine was used to induce excessive spontaneous movements, mesdopetam showed a trend towards normalizing this behavior. parkinsonsnewstoday.com
Table 1: Effect of Mesdopetam on Induced Locomotor Hyperactivity in Rodent Models
| Inducing Agent | Animal Model | Effect of Mesdopetam | Finding |
|---|---|---|---|
| D-Amphetamine | Rat | Attenuation of hyperactivity | Normalizes behavior in a hyperdopaminergic state. wikipedia.orgbohrium.com |
| Dizocilpine (MK-801) | Rat | Attenuation of hyperactivity | Normalizes behavior in a hypoglutamatergic state. wikipedia.orgbohrium.com |
Comparative Studies with Reference Antipsychotics (e.g., Clozapine, Pimavanserin)
To better understand its mechanism and potential advantages, mesdopetam has been evaluated in head-to-head comparative studies with established antipsychotics like clozapine and pimavanserin. irlab.sedrugtargetreview.com In a rodent model of Parkinson's disease psychosis, all three compounds were found to reverse key neurophysiological markers of the condition, such as the reduction of aberrant high-frequency oscillations in the prefrontal cortex and decreased abnormal synchronization between brain regions. irlab.senih.gov This suggests they share some common mechanisms of antipsychotic action. drugtargetreview.com
Despite these similarities, analyses revealed distinct neurophysiological profiles, pointing to discrete mechanisms of action. nih.govnih.gov A global comparison of the drug-induced brain states demonstrated that mesdopetam is functionally more similar to the selective dopamine D3 receptor antagonist SB-277011-A and to pimavanserin than it is to clozapine. drugtargetreview.comnih.gov This supports the hypothesis that mesdopetam's effects are primarily mediated through its potent antagonism of the dopamine D3 receptor. drugtargetreview.comnih.gov Furthermore, some data indicates that mesdopetam may reverse psychosis-related high-frequency oscillations with greater efficacy than pimavanserin. irlab.se In separate studies focused on levodopa-induced dyskinesia, mesdopetam's effects on brain activity across a broad frequency spectrum also showed greater similarity to pimavanserin than to amantadine. nih.govpatsnap.com
Table 2: Comparative Neurophysiological Effects in a Rodent PD-P Model
| Feature | Mesdopetam | Clozapine | Pimavanserin | SB-277011-A |
|---|---|---|---|---|
| Reduction of HFOs in Prefrontal Cortex | Yes irlab.sedrugtargetreview.com | Yes irlab.sedrugtargetreview.com | Yes irlab.sedrugtargetreview.com | Not specified |
| Decrease in Abnormal Brain Synchronization | Yes irlab.senih.gov | Yes nih.gov | Yes nih.gov | Not specified |
| Global Brain State Similarity to Mesdopetam | N/A | Low nih.govparkinsonsnewstoday.com | High nih.govparkinsonsnewstoday.com | Very High nih.gov |
Effects on Spontaneous Locomotor Activity in Animals
A critical feature of mesdopetam observed in preclinical studies is its lack of effect on normal spontaneous locomotor activity in rats at the doses evaluated. wikipedia.orgbohrium.com This profile is significant because it suggests that mesdopetam can stabilize and reduce aberrant motor behaviors, such as those induced by psychostimulants or levodopa, without impairing normal motor function or performance. researchgate.netbohrium.com
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| D-Amphetamine |
| Dizocilpine (MK-801) |
| Clozapine |
| Pimavanserin |
| SB-277011-A |
| Levodopa (L-DOPA) |
| Amantadine |
Preclinical Pharmacokinetics and Metabolism Studies
Absorption Characteristics in Preclinical Species
Preclinical investigations in animal models have demonstrated that mesdopetam (B608974) is rapidly absorbed following oral administration. nih.gov In experimental animals, the time to reach maximum plasma concentration (Tmax) is observed to be approximately 30 to 60 minutes. researchgate.net This rapid absorption profile is consistent with observations in early human clinical studies. nih.govresearchgate.netbohrium.comnih.gov
While specific oral bioavailability percentages in preclinical species are not extensively detailed in publicly available literature, the consistent and rapid appearance of the compound in the bloodstream following oral dosing in animal models suggests effective absorption from the gastrointestinal tract. A study in dogs established a No-Observed-Adverse-Effect-Level (NOAEL) with twice-daily oral dosing, further supporting systemic exposure via this route. nih.govirlab.se
Distribution Profile in Preclinical Models
Mesdopetam was specifically designed with physicochemical properties intended to facilitate its passage across the blood-brain barrier, a critical characteristic for a centrally acting agent. edisongroup.com Preclinical evidence supports the successful brain penetration of mesdopetam. In vivo microdialysis studies conducted in rats have shown that mesdopetam administration leads to measurable effects on neurotransmitter levels within the brain, directly indicating that the compound reaches its central targets. bohrium.com Furthermore, ex vivo neurochemical analysis of brain tissue from rats treated with mesdopetam revealed dose-dependent effects on monoaminergic indices, corroborating its presence and activity in the central nervous system. bohrium.com
Metabolism and Metabolite Identification (Preclinical Pathways)
While detailed metabolic pathways in preclinical species are not extensively published, the primary metabolic routes have been characterized in humans, and are likely to share similarities with higher-order preclinical species. In humans, mesdopetam is metabolized into two primary, pharmacologically inactive metabolites. nih.gov
The initial metabolic step involves dealkylation of mesdopetam via the Cytochrome P450 (CYP450) enzyme system to form the metabolite M1, also known as IRL902. nih.gov This metabolite is subsequently acetylated by the N-acetyltransferase 2 (NAT2) enzyme to form the M2 metabolite, IRL872. nih.gov Both of these metabolites have been detected in plasma and urine. nih.gov The analysis of these metabolites was performed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.net
Elimination Half-Life in Preclinical Species
Dose-Linearity and Accumulation in Preclinical Pharmacokinetics
Preclinical studies have provided evidence supporting a dose-linear pharmacokinetic profile for mesdopetam. In vivo studies in rats demonstrated dose-dependent effects on neurochemical markers, which is indicative of a proportional relationship between the administered dose and the resulting concentration of the drug at its site of action. bohrium.com
Furthermore, a study in a rodent model of Parkinson's disease showed that chronic, low-dose administration of mesdopetam, when co-administered with L-DOPA, attenuated the sensitization to L-DOPA. irlab.se This finding suggests a specific impact on the underlying disease modification processes with chronic administration, rather than simple accumulation. irlab.se These preclinical findings are consistent with results from early clinical trials, which also reported dose-linear pharmacokinetics and a lack of accumulation upon multiple dosing. nih.govresearchgate.netbohrium.comnih.gov
Chemical Synthesis and Analytical Methodologies for Research
Synthetic Routes for Research-Grade Material
The synthesis of Mesdopetam (B608974) and its subsequent salt formation are critical steps in producing the active pharmaceutical ingredient for research.
The discovery of Mesdopetam (also known as IRL790) stemmed from a systems pharmacology approach that utilized in vivo response profiling rather than traditional target-based methods. researchgate.net The chemical design strategy was to create a novel dopamine (B1211576) D3/D2 receptor antagonist that was structurally based on agonist motifs. researchgate.net This approach hypothesized that an antagonist with physicochemical properties similar to an agonist could provide therapeutic effects in states of dysregulated dopamine, while minimizing impact on normal dopamine transmission. researchgate.net
The synthesis of the core molecule, N-(2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethyl)propan-1-amine, involves standard organic chemistry reactions. While specific, detailed synthetic schemes for Mesdopetam are often proprietary, the types of reactions typically involved in creating similar aromatic ether amine compounds include C-N coupling and ether formation reactions. cphi-online.comsynvisionchem.com Companies specializing in custom synthesis for research compounds list capabilities such as C-C and C-N coupling reactions, fluorination, and the use of Grignard and borane (B79455) reagents, which are applicable to the synthesis of molecules like Mesdopetam. cphi-online.comsynvisionchem.com
The conversion of the Mesdopetam free base into a salt form is performed to improve properties such as water solubility and stability, which are advantageous for research and development. synvisionchem.commedchemexpress.com The specific salt used in clinical development is the L-tartrate salt. medpath.com A European patent (EP3976581B1) has been granted to protect this specific salt form of Mesdopetam, highlighting its importance to the clinical program. medpath.com
The salt is technically a hemitartrate, indicating a 2:1 molar ratio of the Mesdopetam base to L-tartaric acid. medchemexpress.comcaerulumpharm.com The chemical formula is represented as C12H18FNO3S · 1/2 C4H6O6. caerulumpharm.com A general method for preparing ammonium (B1175870) tartrate salts involves reacting the amine compound with L-tartaric acid in a solvent such as water, often at elevated temperatures, followed by crystallization to isolate the salt. rsc.org For instance, an amine can be added to a solution of L-tartaric acid at 90 ºC, with the mixture cooled to allow for the precipitation of the tartrate salt, which is then filtered and dried. rsc.org The resolution of racemic mixtures into their individual enantiomers can also be achieved through the fractional crystallization of diastereomeric salts using chiral acids like D- or L-tartaric acid. google.com
Analytical Techniques for Purity and Characterization in Research
To ensure the quality and consistency of research-grade material, a suite of analytical techniques is employed to determine the purity of Mesdopetam L-tartrate salt and to confirm its chemical identity.
Chromatographic techniques are essential for the quantitative analysis of Mesdopetam and its metabolites in biological samples from preclinical studies. The primary method cited for analyzing Mesdopetam in plasma samples is ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). irlab.senih.gov This highly sensitive and specific method allows for the precise quantification of Mesdopetam and its main inactive metabolites, IRL872 and IRL902. irlab.se The method was validated according to European Medicines Agency (EMA) guidelines. irlab.senih.gov
Another described technique for analyzing tissue eluates involves high-performance liquid chromatography (HPLC) with electrochemical detection. researchgate.netgoogle.com This system uses a reverse-phase C18 column for separation. researchgate.netgoogle.com
| Technique | Sample Type | Instrumentation | Internal Standard | Key Details | Source |
|---|---|---|---|---|---|
| UPLC-MS/MS | Plasma | Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry | Deuterated analog of each molecule | Validated according to EMA guidelines for analysis of Mesdopetam and its metabolites (IRL872, IRL902). | irlab.se, nih.gov |
| HPLC-ED | Tissue Eluates | HPLC with electrochemical detection on glassy carbon electrodes | alpha-methyl-dopamine | Uses a reverse phase column (Luna C18(2)) for separation of amines. | google.com, researchgate.net |
Spectroscopic and spectrometric methods are fundamental for the structural elucidation and characterization of the this compound. Mass spectrometry is a key technique used for this purpose. Predicted tandem mass spectrometry (MS/MS) data for the Mesdopetam molecule is available, which provides information on its fragmentation patterns under different conditions, aiding in its identification. drugbank.com
While not explicitly detailed in all public-facing research, standard analytical protocols for chemical compounds like Mesdopetam would invariably include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the chemical structure and Infrared (IR) spectroscopy to identify functional groups. The combination of these techniques provides a comprehensive characterization of the molecule, ensuring its identity and purity for research applications. The unique chemical structure of Mesdopetam is defined by its SMILES and InChI codes. caerulumpharm.com
Structure Activity Relationship Sar Studies
Identification of Key Structural Motifs for D3 Receptor Affinity and Selectivity
The core design principle behind mesdopetam (B608974) was to synthesize a dopamine (B1211576) receptor antagonist based on the structural motifs of an agonist. bohrium.comresearchgate.net This approach hypothesized that a molecule with agonist-like physicochemical properties, such as a smaller size and greater hydrophilicity, could interact with dopamine receptors in a unique manner, distinct from conventional antagonists. wikipedia.org This could potentially lead to a more favorable pharmacological profile, particularly in modulating dysregulated dopaminergic signaling. bohrium.com
Mesdopetam exhibits a moderate preference for the dopamine D3 receptor over the D2 receptor, with a reported 6- to 8-fold higher affinity for the D3 subtype. researchgate.netwikipedia.org Computational docking studies have provided insights into the binding of mesdopetam to both D3 and D2 receptors. These studies suggest that mesdopetam binds in a horizontal orientation within the dopamine D3 receptor. bohrium.com A key interaction involves its methyl-sulfone moiety, which interacts with specific residues within the receptor's binding pocket. bohrium.com While the binding pose in the D2 receptor is similar, subtle differences contribute to its selectivity. bohrium.com This "agonist-like" binding mode, despite its functional antagonism, is a crucial aspect of its design and is thought to contribute to its unique in vivo effects. bohrium.comnih.gov
Impact of Chemical Modifications on Preclinical Pharmacological Activity
The preclinical pharmacological profile of mesdopetam has been extensively characterized. In animal models, it has demonstrated the ability to counteract levodopa-induced dyskinesia and reduce the locomotor hyperactivity induced by psychostimulants like dextroamphetamine and dizocilpine (B47880), without impairing normal motor function. bohrium.comwikipedia.org This "psychomotor stabilizing" effect is a key feature attributed to its specific interaction with dopamine receptors. wikipedia.org
Design and Synthesis of Analogs for Mechanistic Probes
The unique "agonist-like" binding mode of mesdopetam, a functional antagonist, challenges the traditional classification of receptor ligands and opens avenues for designing new classes of dopamine modulators. nih.govresearchgate.net Analogs of mesdopetam could be instrumental in dissecting the specific signaling pathways that are modulated by this unusual binding interaction.
Future Directions in Basic and Preclinical Research
Elucidation of Novel Molecular and Cellular Mechanisms
Mesdopetam (B608974), also known as IRL790, is a dopamine (B1211576) D3 receptor antagonist. mfn.sefirstwordpharma.comirlab.se Its unique pharmacological profile, however, suggests that its effects may extend beyond simple receptor blockade. The initial design of mesdopetam was based on creating a novel dopamine D2 and D3 receptor antagonist with physicochemical properties more akin to an agonist. wikipedia.org This was hypothesized to result in different in vivo effects compared to conventional dopamine receptor antagonists. wikipedia.org
Future basic research will likely focus on several key areas to further elucidate its mechanism of action. A primary area of investigation will be the downstream signaling pathways modulated by mesdopetam's interaction with the D3 receptor. This includes exploring its influence on adenylyl cyclase activity, β-arrestin recruitment, and the phosphorylation of key intracellular signaling proteins. Understanding these pathways in greater detail could reveal novel targets and biomarkers associated with its therapeutic effects.
Development and Validation of Advanced Preclinical Models for Complex Neurological Phenotypes
To better predict the clinical efficacy of mesdopetam, the development and use of more sophisticated preclinical models are crucial. Recent studies have already utilized advanced models of Parkinson's disease psychosis (PD-P). nrtimes.co.ukirlab.se These models, which involve creating a dopamine-deficient state in rodents followed by repeated L-DOPA administration and an NMDA antagonist to induce psychosis-like features, have shown that mesdopetam can reverse key neurophysiological abnormalities associated with the condition. drugtargetreview.com
Future research will likely focus on refining these models to more accurately replicate the progressive nature of neurodegenerative diseases and the complex interplay of motor and non-motor symptoms. This could involve the use of genetic models that mimic specific mutations found in familial forms of Parkinson's disease or the incorporation of more complex behavioral paradigms that assess a wider range of neurological functions.
A key finding from recent preclinical work is the identification of high-frequency oscillations (HFOs) in limbic-cortico-basal ganglia circuits as a potential biomarker for the psychotic state in Parkinson's disease. irlab.se Mesdopetam has been shown to reverse these aberrant HFOs. irlab.se Further validation of these electrophysiological biomarkers in more advanced preclinical models will be essential for both understanding the drug's mechanism and for use in future clinical trials.
Exploration of Combination Strategies with Other Preclinical Agents
The potential for mesdopetam to be used in combination with other therapeutic agents is a promising area for future preclinical investigation. Given that it is being developed to treat levodopa-induced dyskinesias (LIDs) and Parkinson's disease psychosis, studies combining mesdopetam with levodopa (B1675098) are of primary importance. mfn.seirlab.se Preclinical studies have already shown that mesdopetam can reduce L-DOPA-induced dyskinesias in rodent models. bohrium.com
Future research will likely explore the effects of combining mesdopetam with other classes of drugs used in the management of Parkinson's disease. For example, investigating its co-administration with monoamine oxidase B (MAO-B) inhibitors or catechol-O-methyltransferase (COMT) inhibitors could reveal synergistic effects on motor control and non-motor symptoms.
Furthermore, preclinical studies have compared the effects of mesdopetam to other compounds like clozapine (B1669256), pimavanserin (B1677881), and amantadine (B194251) in models of PD-P and LIDs. nrtimes.co.ukirlab.sediva-portal.org These comparative studies provide valuable insights into the distinct mechanisms of action of these drugs. nrtimes.co.uk Future combination studies could build on these findings to identify drug pairings that offer superior efficacy or an improved side-effect profile compared to monotherapy. For instance, combining a low dose of mesdopetam with another anti-dyskinetic agent could potentially achieve the desired therapeutic effect while minimizing the risk of adverse events.
Investigation of Broader Therapeutic Rationales Based on Preclinical Findings
Preclinical data has suggested that the therapeutic potential of mesdopetam may extend beyond its primary indications of LIDs and PD-P. mfn.seirlab.se The compound has also shown potential as a treatment for other neurological conditions such as tardive dyskinesia. mfn.seirlab.se Future preclinical research will aim to explore these broader therapeutic rationales.
The underlying mechanism of D3 receptor antagonism suggests potential applications in conditions characterized by dysregulated dopaminergic signaling, such as impulse control disorders. wikipedia.org Preclinical models of these conditions could be used to evaluate the efficacy of mesdopetam.
Moreover, the observation that mesdopetam can suppress the sensitization to L-DOPA in animal models suggests a potential disease-modifying or preventive role in the development of LIDs. irlab.se This is a significant finding that warrants further investigation in long-term preclinical studies to determine if early intervention with mesdopetam can delay or prevent the onset of these debilitating motor complications.
Leveraging Systems Biology Platforms for Deeper Insights into Drug Action
Future research will continue to leverage and expand upon these systems biology approaches to gain a more holistic understanding of mesdopetam's effects. This could involve integrating data from genomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the drug.
By analyzing the complex network of interactions affected by mesdopetam, researchers can identify novel biomarkers of drug response, predict potential off-target effects, and gain deeper insights into the pathophysiology of the diseases it is intended to treat. patsnap.com This systems-level understanding will be invaluable for optimizing the therapeutic use of mesdopetam and for the discovery of the next generation of neurological treatments.
Q & A
Q. How to integrate patient-reported outcomes (PROs) into Mesdopetam’s efficacy assessment without compromising objectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
